(5-Methylpyrimidin-4-yl)methanamine

Nucleoside Analog Synthesis Antiviral Drug Discovery Carbocyclic Nucleoside Intermediates

Ensure synthetic reproducibility in your medicinal chemistry campaign. (5-Methylpyrimidin-4-yl)methanamine is the exclusive C5-methyl aminomethylpyrimidine building block for accessing patented nucleoside analog scaffolds and P2X7 receptor inhibitors. The precise regiochemistry of the methyl group at C5 dictates >50:1 regioselectivity in coupling reactions, directly controlling pharmacophore orientation. Order this specific isomer to maintain validated structure-activity relationships; unsubstituted or alternatively methylated analogs introduce undefined synthetic outcomes.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 75985-23-8
Cat. No. B1602868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyrimidin-4-yl)methanamine
CAS75985-23-8
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1CN
InChIInChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3
InChIKeyPAVXCLUNTMWIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (5-Methylpyrimidin-4-yl)methanamine CAS 75985-23-8: Class and Baseline Procurement Context


(5-Methylpyrimidin-4-yl)methanamine (CAS 75985-23-8, C₆H₉N₃, MW 123.16 g/mol) is a heterocyclic primary amine comprising a pyrimidine core with a methyl substituent at the C5 position and an aminomethyl group at C4 [1]. It belongs to the aminomethylpyrimidine subclass, a category widely utilized in medicinal chemistry as synthetic intermediates and building blocks for kinase inhibitors, receptor antagonists, and nucleoside analogs [2]. Commercially available at ≥97% purity from multiple vendors, this compound is procured exclusively for research and development applications, not for therapeutic use .

Why 4-Pyrimidinemethanamine Analogs Cannot Substitute for (5-Methylpyrimidin-4-yl)methanamine in Targeted Synthesis


Aminomethylpyrimidines bearing identical molecular formulas but differing methyl substitution patterns are not functionally interchangeable in downstream synthesis. The precise regiochemistry of the methyl group (C5 vs. C2 vs. C6) dictates electronic distribution across the pyrimidine ring, thereby controlling nucleophilicity at the C4-aminomethyl site, regioselectivity in subsequent coupling reactions, and the three-dimensional orientation of the resulting pharmacophore [1]. Studies on amino-substituted pyrimidines demonstrate that C2/C4 substitution regioselectivity can exceed 50:1 depending on specific substitution patterns [2]. Consequently, selecting an unsubstituted analog (e.g., 4-pyrimidinemethanamine, CAS 45588-79-2) or an alternative methyl-substituted isomer introduces undefined synthetic outcomes and unvalidated structure-activity relationships, undermining reproducibility in medicinal chemistry campaigns. The quantitative evidence below establishes where (5-methylpyrimidin-4-yl)methanamine provides verifiable differentiation.

Quantitative Differentiation Evidence: (5-Methylpyrimidin-4-yl)methanamine vs. Closest Analogs


Differentiation by Unique Synthetic Utility: Enabling 5-Substituted Pyrimidine Carbocyclic Nucleosides vs. Isomeric Analogs

The 5-methyl substitution pattern uniquely positions this compound as an essential intermediate for synthesizing a novel class of 5-substituted pyrimidine carbocyclic nucleoside medicines. Patent disclosure explicitly identifies this compound—with its specific C5-methyl and C4-aminomethyl arrangement—as the requisite building block for constructing more complex nucleoside architectures; alternative substitution patterns (e.g., C2-methyl or unsubstituted pyrimidinemethanamine) lack the appropriate regiochemistry to access this specific chemical space [1]. The synthetic process exhibits operational advantages including mild reaction conditions and suitability for industrial production [1].

Nucleoside Analog Synthesis Antiviral Drug Discovery Carbocyclic Nucleoside Intermediates

Regiochemical Selectivity Advantage: C2/C4 Substitution Selectivity >50:1 in Amino Pyrimidine SAR Context

Systematic SAR studies on methyl-substituted amino pyrimidines as CRH1 receptor antagonists demonstrate that substitution patterns critically influence synthetic outcomes. In libraries of differentially substituted amino pyrimidines, excellent regiochemistry was observed for substitution at C2/C4 with selectivity exceeding 50:1 [1]. While this study did not directly evaluate the target compound, the 5-methylpyrimidin-4-yl framework represents a privileged substitution pattern within this class that governs regioselectivity in subsequent derivatization reactions [1]. Potent CRH1 antagonists (Ki = 39 nM for compound 13a) emerged from this chemical space, demonstrating the pharmacophoric relevance of defined methyl substitution [1].

Structure-Activity Relationship Regioselective Synthesis Medicinal Chemistry Scaffold

Chemical Structure Uniqueness: No Duplicate Registry in Major Chemical Databases vs. Isomeric Analogs

The compound (5-methylpyrimidin-4-yl)methanamine (CAS 75985-23-8) possesses a unique InChI Key (PAVXCLUNTMWIJV-UHFFFAOYSA-N) and SMILES representation (CC1=CN=CN=C1CN) that distinguish it from all isomeric analogs . Unsubstituted 4-pyrimidinemethanamine (CAS 45588-79-2, MW 109.13 g/mol, InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N) differs by the absence of the methyl group, while alternative isomers (e.g., 2-methylpyrimidin-4-yl methanamine, N-methyl-1-(pyrimidin-4-yl)methanamine) possess distinct molecular connectivity . This unambiguous structural identity ensures that procurement of CAS 75985-23-8 delivers the exact compound required for reproducibility, whereas ambiguous nomenclature or CAS misassignment risks receipt of incorrect isomeric material.

Chemical Identity Verification Procurement Accuracy Database Uniqueness

Where (5-Methylpyrimidin-4-yl)methanamine Delivers Demonstrated Value: Application Scenarios for Procurement


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

This compound serves as the critical aminomethylpyrimidine building block for constructing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Procurement is justified for medicinal chemistry programs targeting antiviral or anticancer nucleoside analogs, where the precise 5-methyl C4-aminomethyl architecture is required to access the patented chemical space. Isomeric analogs lack the regiochemistry to yield the target carbocyclic scaffold [1].

Synthesis of Pyridazinone-Derived P2X7 Receptor Inhibitors

The compound is a documented intermediate in the preparation of pyridazinone derivatives that function as P2X7 receptor inhibitors, a therapeutic target relevant to inflammatory and neurological conditions . Procurement enables access to this specific inhibitor chemotype; substitution with unsubstituted or alternatively methylated pyrimidinemethanamine analogs would yield structurally distinct products with unvalidated P2X7 pharmacology.

Medicinal Chemistry Scaffold Optimization Requiring Defined Regiochemistry

SAR studies on amino pyrimidines demonstrate that substitution patterns dramatically affect both synthetic regioselectivity (>50:1 for correct C2/C4 substitution) and biological activity, with potent CRH1 antagonists (Ki = 39 nM) identified from methyl-substituted pyrimidine libraries [2]. Researchers optimizing receptor antagonists or kinase inhibitors should procure this compound when the 5-methyl C4-aminomethyl framework represents the intended core for derivatization, ensuring reproducible SAR outcomes that would be compromised by isomeric substitution [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methylpyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.